5-(6-Methylpyrazin-2-yl)thiazol-2-amine
Description
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(6-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-10-3-6(12-5)7-4-11-8(9)13-7/h2-4H,1H3,(H2,9,11) |
InChI Key |
KHBPVPAXGBNUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. Techniques such as crystallization, distillation, and chromatography are often employed to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(6-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Influence
The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance metabolic stability and binding affinity to hydrophobic pockets.
- Aromatic Systems (e.g., pyrazine in the target compound): Improve π-π interactions with biological targets like enzymes or DNA .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) may reduce bioavailability but increase selectivity.
Physicochemical Properties
- Solubility: Derivatives with morpholinosulfonyl () or pyridinyloxy () groups show enhanced aqueous solubility.
- Melting Points : Range from 98–99°C () to >200°C for nitro-containing derivatives ().
- Stability : CF₃-substituted compounds () exhibit superior oxidative stability due to fluorine’s electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
